molecular formula C12H8F2N2O B11802406 2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile

2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile

Cat. No.: B11802406
M. Wt: 234.20 g/mol
InChI Key: DBODTGYIZSDQCR-UHFFFAOYSA-N
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Description

2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile is a synthetic organic compound belonging to the quinoline family. This compound is characterized by the presence of a difluoromethyl group and an acetonitrile group attached to a quinoline core. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile typically involves the reaction of 2-aminoacetophenones with iso(thio)cyanates mediated by Selectfluor . This method allows for the selective introduction of difluoromethyl groups under controlled conditions. The reaction is carried out in the presence of a base, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The quinoline core is known to interact with DNA and proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Difluoromethylquinazolinones: Similar in structure but with a quinazoline core.

    Difluoromethylbenzimidazoles: Contain a benzimidazole core with difluoromethyl substitution.

    Fluorinated Imidazoles: Imidazole derivatives with fluorine atoms.

Uniqueness

2-(4-(Difluoromethyl)-2-oxoquinolin-1(2H)-yl)acetonitrile is unique due to its specific combination of a quinoline core with a difluoromethyl group and an acetonitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H8F2N2O

Molecular Weight

234.20 g/mol

IUPAC Name

2-[4-(difluoromethyl)-2-oxoquinolin-1-yl]acetonitrile

InChI

InChI=1S/C12H8F2N2O/c13-12(14)9-7-11(17)16(6-5-15)10-4-2-1-3-8(9)10/h1-4,7,12H,6H2

InChI Key

DBODTGYIZSDQCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2CC#N)C(F)F

Origin of Product

United States

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